molecular formula C19H21ClN2O5S B2766688 5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 953962-74-8

5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No.: B2766688
CAS No.: 953962-74-8
M. Wt: 424.9
InChI Key: ZLFJGKLLDVXCKB-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is an organic compound with a complex structure that includes a chloro-substituted benzene ring, a methoxy group, a sulfonamide group, and a morpholino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps. One common approach starts with the chlorination of 2-methoxybenzenesulfonamide to introduce the chloro group. This is followed by the introduction of the morpholino moiety through a nucleophilic substitution reaction. The final step involves the formation of the sulfonamide linkage under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 5-chloro-2-hydroxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide.

    Reduction: Formation of 5-chloro-2-methoxy-N-(2-amino-2-(2-phenylmorpholino)ethyl)benzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide: Similar structure but lacks the sulfonamide group.

    5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonate: Similar structure but with a sulfonate group instead of a sulfonamide group.

Uniqueness

5-chloro-2-methoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is unique due to the presence of both the sulfonamide and morpholino groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S/c1-26-16-8-7-15(20)11-18(16)28(24,25)21-12-19(23)22-9-10-27-17(13-22)14-5-3-2-4-6-14/h2-8,11,17,21H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFJGKLLDVXCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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